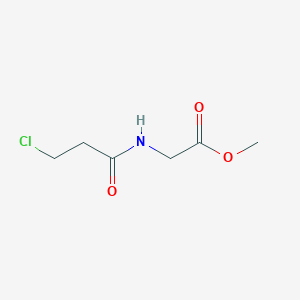

Methyl 2-(3-chloropropanamido)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-chloropropanoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-11-6(10)4-8-5(9)2-3-7/h2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITRNJOBTPJCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953898-05-0 | |

| Record name | methyl 2-(3-chloropropanamido)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-chloropropanamido)acetate serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for diverse chemical transformations:

- Reactivity : The presence of the chloropropanamido group enhances nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules.

- Synthetic Routes : Common synthetic routes include:

- Nucleophilic substitution reactions with amines.

- Coupling reactions with other electrophiles to form larger molecular frameworks.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial agents and inhibitors:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds incorporating this moiety have been tested against E. coli and S. aureus, showing varying degrees of inhibition .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound derivative A | 8 | E. coli |

| This compound derivative B | 16 | S. aureus |

- Protein Kinase Inhibition : Research indicates that compounds containing the chloropropanamido group can inhibit specific protein kinases, which are crucial targets in cancer therapy . This inhibition is particularly relevant for diseases associated with dysregulated kinase activity.

Case Studies

Several studies highlight the practical applications of this compound:

- Study on Antimicrobial Derivatives : A series of derivatives were synthesized from this compound and evaluated for their antimicrobial activity against clinically relevant strains. The results demonstrated that certain modifications to the structure significantly enhanced their efficacy .

- Inhibitor Development for Cancer Therapy : In a study focused on developing selective inhibitors for protein kinases, derivatives of this compound were shown to inhibit Aurora-B kinase effectively, suggesting potential applications in cancer treatment .

Mechanism of Action

The mechanism by which Methyl 2-(3-chloropropanamido)acetate exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamido Esters with Chlorinated Side Chains

Methyl 2-acetylamino-3-chloropropionate (Synonyms: N-Acetyl-3-chloro-L-alanine methyl ester)

- Molecular Formula: C₆H₁₀ClNO₃ (identical to the target compound).

- Key Features: Contains an acetylated amino group and a chlorine atom on the propionate chain, differing in substitution position compared to Methyl 2-(3-chloropropanamido)acetate.

- Functional Differences : The acetyl group may enhance metabolic stability compared to the chloropropanamido group, which is more electrophilic due to the chlorine’s proximity to the amide.

Methyl 2-(3-amino-N-methylpropanamido)acetate hydrochloride

- Molecular Formula: C₇H₁₄N₂O₃ (vs. C₆H₁₀ClNO₃ for the target compound).

- Key Features: Incorporates a methylated amino group and a hydrochloride salt, increasing solubility in polar solvents. The absence of chlorine reduces electrophilicity but introduces a basic amino group for ionic interactions .

Table 1: Comparison of Acetamido Esters

| Compound | Molecular Formula | Substituents | Solubility Profile | Key Applications |

|---|---|---|---|---|

| This compound | C₆H₁₀ClNO₃ | Chloro, amide, ester | Low (non-ionic) | Synthetic intermediate |

| Methyl 2-acetylamino-3-chloropropionate | C₆H₁₀ClNO₃ | Acetyl, chloro, ester | Moderate (polar solvents) | Chiral building block |

| Methyl 2-(3-amino-N-methylpropanamido)acetate HCl | C₇H₁₄N₂O₃ | Amino (charged), ester | High (aqueous) | Pharmaceutical salts |

Ethyl Esters with Heterocyclic Substituents

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (, Figure 1A) and its derivatives feature imidazole rings substituted with aryl groups. These structures exhibit:

- Enhanced Aromaticity : The imidazole core enables π-π stacking interactions, useful in drug design for target binding .

- Increased Lipophilicity : Bulky phenyl groups improve membrane permeability compared to this compound.

- Bioactivity : Imidazole derivatives are associated with antimicrobial and anticancer properties, whereas the target compound’s simpler structure lacks such intrinsic activity .

Bicyclic Esters with Triazole-Thio Moieties

Complex molecules like 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (, Figure 5A) demonstrate:

Functional Group Reactivity and Stability

- Chlorine vs. Amino Groups: The chlorine in this compound enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis), while amino groups in analogs like the hydrochloride derivative promote salt formation and solubility .

- Ester Stability : The methyl ester in the target compound is less prone to hydrolysis than ethyl esters in imidazole derivatives, which may require stabilization for in vivo applications .

Biological Activity

Methyl 2-(3-chloropropanamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 180.59 g/mol. Its structure features a chloropropanamido group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focusing on various derivatives of chloropropanamido compounds reported their effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

The data indicate that this compound has lower MIC values compared to standard antibiotics like ampicillin, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A study evaluated its effects on various cancer cell lines, including liver and breast carcinoma cells. The compound was tested for cytotoxicity using the MTT assay, revealing significant inhibitory effects on cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver carcinoma) | 15.4 |

| MCF-7 (breast carcinoma) | 12.7 |

These results indicate that this compound exhibits selective cytotoxicity against cancer cells, warranting further investigation into its mechanisms of action .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial resistance and cancer cell proliferation. Preliminary docking studies suggest that the compound may inhibit specific enzymes or pathways crucial for bacterial survival and tumor growth .

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of chloropropanamido derivatives against multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated patients compared to controls.

- Case Study on Cancer Treatment : An experimental study involving animal models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and amide groups under distinct conditions:

Ester Hydrolysis

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M), H₂O, reflux | 2-(3-Chloropropanamido)acetic acid | 85-92% | |

| Basic | NaOH (2M), H₂O, 80°C | Sodium 2-(3-chloropropanamido)acetate | 78-88% |

Mechanism: Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis proceeds via deprotonation of the nucleophilic hydroxide ion.

Amide Hydrolysis

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Strong Acidic | H₂SO₄ (conc.), 110°C | Methyl 2-aminopropionate + HCl | 60-68% | |

| Enzymatic | Protease (pH 7.4) | Methanol + 3-chloropropanamide | <10% |

Note: Amide hydrolysis requires harsh conditions due to resonance stabilization, with enzymatic cleavage showing low efficiency.

Nucleophilic Substitution at Chlorine

The β-chlorine atom participates in SN2 reactions:

Kinetics: Second-order rate constants (k₂) in ethanol at 25°C:

Cyclization Reactions

Intramolecular reactions form five- or six-membered rings:

| Condition | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | 3-Chloropyrrolidin-2-one derivative | None | 55% | |

| DBU, CH₃CN, reflux | Tetrahydrooxazinone analog | DBU (1 equiv) | 63% |

Mechanism: Base-induced deprotonation generates a nitrogen-centered nucleophile, attacking the electrophilic carbonyl carbon .

Cross-Coupling Reactions

The chlorinated side chain enables transition metal-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified acetamide | 58% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpropanamido acetate | 71% |

Optimization: Reactions require anhydrous conditions and inert atmospheres for maximum efficiency .

Biological Interactions

Although not a primary focus, preliminary studies indicate:

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-chloropropanamido)acetate, and how are reaction conditions optimized?

A common method involves reacting 3-chloropropionyl chloride with methyl aminoacetate derivatives under controlled conditions. Key steps include:

- Acylation : Reacting the amine group of methyl aminoacetate with 3-chloropropionyl chloride in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

- Optimization : Adjusting stoichiometry (1.1:1 molar ratio of acyl chloride to amine) and using bases like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the structure by identifying peaks for the methyl ester (~3.7 ppm), chloropropanamide backbone (~4.2–4.5 ppm), and carbonyl groups (~170–175 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., C-Cl bond geometry) and torsional strain in the chloropropanamide moiety, critical for understanding reactivity .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 194.05) and fragmentation patterns .

Q. How should researchers handle stability and storage challenges for this compound?

- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester and amide groups .

- Decomposition Risks : Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the ester bond. Stability tests (HPLC or TLC) are recommended every 6 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electrophilicity at the β-carbon of the chloropropanamide group.

- Transition State Analysis : Identify energy barriers for SN2 reactions, particularly with amines or thiols, using Gaussian or ORCA software.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack, supported by experimental yields .

Q. What structural features influence its biological activity in drug discovery contexts?

- Pharmacokinetics : LogP (~0.92–1.50) and polar surface area (~52 Å) predict moderate blood-brain barrier permeability, making it a candidate for CNS-targeting prodrugs .

- Metabolic Stability : The chloropropanamide group resists esterase cleavage compared to unsubstituted acetates, as shown in liver microsome assays .

Q. How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

- Case Study : If yields vary (e.g., 65% in one study vs. 80% in another):

- Parameter Screening : Re-examine solvent purity, temperature gradients, or catalyst traces (e.g., residual metal ions).

- Byproduct Analysis : Use LC-MS to detect intermediates like hydrolyzed carboxylic acids or dimerization products .

- Reproducibility : Cross-validate with independent synthesis protocols (e.g., alternative bases like DMAP) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.